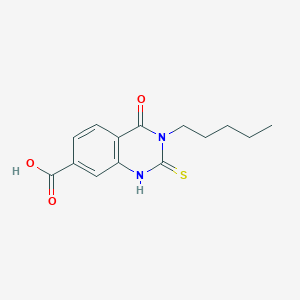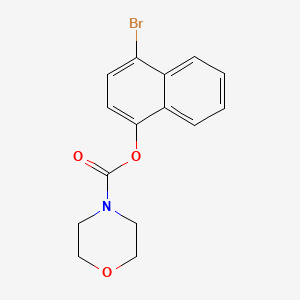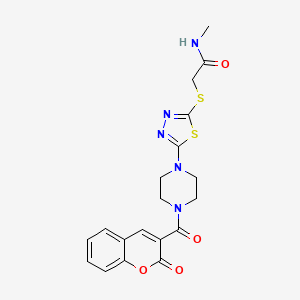
3-(Cycloheptylamino)propan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Cycloheptylamino)propan-1-ol;hydrochloride”, also known as cyclheptenol hydrochloride, is a chemical compound with the molecular formula C11H22ClNO. It has a molecular weight of 207.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “3-(Cycloheptylamino)propan-1-ol;hydrochloride” is 1S/C10H21NO.ClH/c12-9-5-8-11-10-6-3-1-2-4-7-10;/h10-12H,1-9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(Cycloheptylamino)propan-1-ol;hydrochloride” is a powder at room temperature . It has a molecular weight of 207.74 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds with potential biological activities. For instance, Aghekyan et al. (2017) explored the synthesis of new propan-2-ol derivatives of the tetrahydroisoquinoline series, which demonstrated moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017). This illustrates the potential of structurally related compounds in developing new therapeutic agents.
Enhancing Drug SolubilityImproving the solubility of pharmaceutical compounds is a critical aspect of drug formulation. Brusnikina et al. (2017) investigated the effect of cyclodextrins on the solubility of a 1,2,4-thiadiazole derivative, showing how inclusion complex formation can significantly enhance drug solubility in water (Brusnikina et al., 2017). This research highlights the potential for using cyclodextrins to improve the solubility of compounds like "3-(Cycloheptylamino)propan-1-ol hydrochloride."
Catalytic Applications
The development of catalysts for chemical reactions is another area of application. Aydemir et al. (2014) described the synthesis of ionic liquid-based Ru(II)–phosphinite compounds and their use in transfer hydrogenation, demonstrating high efficiency and conversions up to 99% (Aydemir et al., 2014). This suggests the potential utility of related compounds in catalysis and chemical synthesis.
Sensor Technology
Cyclodextrin derivatives have been utilized in sensor technology for detecting alcohol vapors. Wang et al. (2001) synthesized novel cyclodextrin derivatives and employed them as sensing materials for methanol detection, demonstrating considerable sensitivity and selectivity (Wang et al., 2001). Such research indicates the potential for "3-(Cycloheptylamino)propan-1-ol hydrochloride" in developing sensitive and selective sensors.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-(cycloheptylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c12-9-5-8-11-10-6-3-1-2-4-7-10;/h10-12H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHABLIABSGNLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2817977.png)




![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2817985.png)
![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)